Ethyl 4-bromo-1,3-dimethyl-1H-pyrrole-2-carboxylate is a heterocyclic organic compound belonging to the pyrrole family. It possesses significant biological and chemical properties due to its unique structure, which includes a bromine atom and an ester functional group. The molecular formula for this compound is , and it is primarily utilized as an intermediate in organic synthesis, particularly in the production of various pharmaceuticals and agrochemicals.
This compound can be classified as:
The synthesis of ethyl 4-bromo-1,3-dimethyl-1H-pyrrole-2-carboxylate typically involves a multi-step process. One common method includes the bromination of ethyl 1,3-dimethyl-1H-pyrrole-2-carboxylate using bromine in an appropriate solvent such as dichloromethane or acetic acid. The reaction conditions are critical; maintaining low temperatures helps control the reactivity of bromine and minimizes the risk of over-bromination.
The molecular structure of ethyl 4-bromo-1,3-dimethyl-1H-pyrrole-2-carboxylate can be represented by its structural formula:
Ethyl 4-bromo-1,3-dimethyl-1H-pyrrole-2-carboxylate can participate in various chemical reactions due to its reactive bromine atom. Notable reactions include:
The reactivity of ethyl 4-bromo-1,3-dimethyl-1H-pyrrole-2-carboxylate makes it a valuable intermediate in synthesizing more complex molecules used in pharmaceuticals.
The mechanism of action for ethyl 4-bromo-1,3-dimethyl-1H-pyrrole-2-carboxylate primarily involves its role as an electrophile in nucleophilic substitution reactions. The reaction proceeds through the following steps:
Ethyl 4-bromo-1,3-dimethyl-1H-pyrrole-2-carboxylate serves several scientific uses:
The industrial synthesis of ethyl 4-bromo-1,3-dimethyl-1H-pyrrole-2-carboxylate (CAS 5408-07-1) relies on sequential bromination and ring formation. The patented method involves α-bromination of propionaldehyde using molecular bromine (Br₂) in dichloromethane at –10°C, generating 2-bromopropanal in situ. This intermediate reacts with ethyl acetoacetate under basic conditions (ammonium hydroxide) to form the pyrrole ring. Critical parameters include strict temperature control (–5 to 5°C) during bromination to suppress dihalogenation byproducts and stoichiometric precision (1:1 molar ratio of propionaldehyde to bromine). The final product crystallizes in 72% yield after extraction with toluene and cooling to –20°C [1] [5] [8].
Table 1: Traditional Synthetic Routes for Pyrrole Carboxylates
Precursor | Reagents/Conditions | Product | Yield | Reference |
---|---|---|---|---|
Propionaldehyde + Ethyl acetoacetate | Br₂/CH₂Cl₂ (–10°C), NH₄OH (rt) | Ethyl 4-bromo-1,3-dimethyl-1H-pyrrole-2-carboxylate | 72% | [1] |
Ethyl 3,4-dimethylpyrrole-2-carboxylate | NBS/DMF (0°C) | Ethyl 4-bromo-3,5-dimethyl-1H-pyrrole-2-carboxylate | 85% | [8] |
Ethyl 3,5-dimethylpyrrole-2-carboxylate | Bromine/glacial acetic acid (reflux) | Ethyl 4-bromo-3,5-dimethyl-1H-pyrrole-2-carboxylate | 78% |
Classical Knorr pyrrole synthesis has been adapted for brominated derivatives. Ethyl acetoacetate reacts with sodium nitrite to form an isonitroso intermediate, which undergoes reduction (zinc/acetic acid) to yield an aminoketone. Subsequent condensation with acetoacetic ester derivatives furnishes the pyrrole core. Bromination at the 4-position is achieved using bromine in acetic acid or N-bromosuccinimide (NBS) in dimethylformamide (DMF). This route is advantageous for introducing substituents prior to ring formation but requires additional purification steps due to regioisomeric impurities [8] .
Batch process limitations (exothermicity, side reactions) are mitigated using continuous flow systems. A key advancement involves microreactor technology for the bromination step: propionaldehyde and bromine solutions are pumped separately into a T-mixer at –5°C, with residence times of <2 minutes. This precise control improves selectivity, reducing dibromide impurities to <0.5%. The output feeds directly into a second reactor containing ethyl acetoacetate and aqueous NH₄OH, enabling telescoped synthesis. Pilot-scale trials demonstrate 95% conversion with 40% reduced solvent consumption compared to batch methods [1] [5].
Microwave irradiation accelerates Knorr-type cyclizations, reducing reaction times from hours to minutes. In a solvent-free protocol, ethyl acetoacetate, 2-bromopropanal, and montmorillonite K10 clay (acid catalyst) are irradiated at 150°C for 10 minutes. The solid support facilitates mixing and product isolation by simple extraction. This method achieves 68% yield and eliminates volatile organic solvents, though bromination still requires separate optimization [8].
Molecular bromine (Br₂) poses handling and corrosion challenges. Sustainable alternatives include:
Key waste-reduction strategies:
Table 2: Green Chemistry Metrics for Industrial Synthesis
Parameter | Traditional Process | Optimized Process | Improvement |
---|---|---|---|
Process Mass Intensity | 32 kg/kg product | 18 kg/kg product | 44% reduction |
Bromine Utilization | 55% | 85% | 30% increase |
Organic Waste Solvents | 15 L/kg product | 6 L/kg product | 60% reduction |
Energy Consumption | 120 kWh/kg product | 80 kWh/kg product | 33% reduction |
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